N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c18-14-6-3-8-16(12-14)23(20,21)19-10-4-7-15-11-13-5-1-2-9-17(13)22-15/h1-3,5-6,8-9,11-12,19H,4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEXHLUYGWGKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Perkin Rearrangement and Halogen Exchange
A microwave-assisted Perkin rearrangement of substituted o-hydroxyacetophenones forms benzofuran-2-carboxylic acid derivatives. Subsequent halogen exchange (Finkelstein reaction) introduces alkyl/aryl groups at the nitrogen position. For example, 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide was synthesized using this method with KSCM-1 yielding a sigma-1 receptor affinity of 27.5 nM. Adapting this approach, o-hydroxyacetophenone derivatives can be cyclized with chloroacetone under basic conditions to form 3-methylbenzofuran intermediates.
Palladium-Copper Catalyzed Sonogashira Coupling
Terminal alkynes and iodophenols undergo Pd-Cu catalyzed Sonogashira coupling to form benzofurans via intramolecular cyclization. Reddy et al. achieved 84–91% yields using (PPh₃)PdCl₂ and CuI in triethylamine, demonstrating scalability for antitubercular applications. This method is ideal for introducing substituents at the 5-position of benzofuran, critical for downstream propyl linker attachment.
Propylamine Side-Chain Introduction
N-Alkylation of Benzofuran Intermediates
Brominated benzofurans (e.g., 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone) react with 3-bromopropane-1-amine in the presence of K₂CO₃ or Cs₂CO₃ to form N-(3-bromopropyl)benzofuran derivatives. Phase-transfer catalysts like tetra-n-butylammonium bromide enhance reaction efficiency.
Reductive Amination
3-(Benzofuran-2-yl)propanal, synthesized via oxidation of 3-(benzofuran-2-yl)propanol, undergoes reductive amination with ammonia or ammonium acetate using NaBH₃CN or H₂/Pd-C. Yields range from 65–80% depending on substituent steric effects.
Sulfonamide Formation
Coupling with 3-Chlorobenzenesulfonyl Chloride
The final step involves reacting 3-(benzofuran-2-yl)propan-1-amine with 3-chlorobenzenesulfonyl chloride under Schotten-Baumann conditions:
- Reagents :
- Amine (1 eq), 3-chlorobenzenesulfonyl chloride (1.2 eq), triethylamine (2 eq)
- Solvent: Dichloromethane or THF
- Conditions :
- 0°C to room temperature, 4–6 hours
- Yield : 70–85% after recrystallization (ethanol/water)
Mechanistic Insight :
The amine nucleophile attacks the electrophilic sulfur in sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Triethylamine neutralizes HCl, driving the reaction forward.
Alternative Pathways
One-Pot Tandem Synthesis
A patent by Kobayashi et al. describes interrupted Pummerer reactions for benzofuran-sulfonamide hybrids. Phenols and alkynyl sulfoxides react via electrophilic activation with trifluoroacetic anhydride, followed by sigmatropic rearrangement to form benzofuran cores pre-functionalized with sulfonamide groups. This method reduces step count but requires precise control of reaction stoichiometry.
Analytical Data and Optimization
Yield Optimization Table
Challenges and Solutions
- Regioselectivity : Electron-donating groups (e.g., methoxy) on benzofuran direct electrophilic substitution to the 5-position.
- Purification : Silica gel chromatography (hexane:EtOAc 3:1) effectively isolates intermediates.
- Side Reactions : Over-alkylation is minimized using excess amine and controlled reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents.
Substitution: The chlorobenzene ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Methoxy-substituted benzofuran derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide as an inhibitor of specific cancer pathways. The compound has been designed to target the V600E BRAF mutation, which is prevalent in melanoma and other cancers.
Case Study: V600E BRAF Inhibition
In a study evaluating a series of sulfonamide derivatives, compounds similar to this compound demonstrated significant inhibitory effects on V600E BRAF activity. The results indicated that certain derivatives showed up to 99% inhibition at a concentration of 1 µM, suggesting strong potential for treating melanoma with hyperactive MAPK pathways .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Benzofuran derivatives, including this compound, were synthesized and tested against various microbial strains.
Antimicrobial Activity Results
In preliminary evaluations, benzofuran derivatives exhibited activity against Gram-positive bacteria and fungi. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against selected strains of Candida, indicating their potential as antimicrobial agents .
Anti-inflammatory Effects
Another significant application of this compound is its anti-inflammatory properties. Research has shown that benzofuran derivatives can effectively reduce inflammation in vivo.
Research Findings
In a study focused on the anti-inflammatory effects of novel benzofuran derivatives, the compound was tested using a rat paw edema model. The results indicated that these compounds could significantly reduce inflammation, suggesting their potential use in treating inflammatory disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide would depend on its specific biological target. Generally, the benzofuran moiety may interact with enzymes or receptors, modulating their activity. The sulfonamide group can mimic natural substrates or inhibitors, leading to competitive inhibition of enzyme activity. Molecular docking studies and biochemical assays would be necessary to elucidate the precise pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below to analogs from the literature, focusing on pharmacologically relevant features.
Table 1: Structural and Functional Comparison of Selected Compounds
Functional Group Analysis
Sulfonamide vs. Amide Groups :
- The sulfonamide in the target compound is more acidic (pKa ~10) than standard amides (pKa ~15–20), enhancing its capacity for hydrogen-bonding interactions in biological systems . In contrast, the amide-based betulinamides and ursolamides () rely on piperazinyl groups for improved solubility and target engagement.
Benzofuran vs. Triterpenoid cores in compounds 1c and 2c () are bulkier (clogP >6), which may limit bioavailability but improve target binding via hydrophobic interactions .
Chlorophenyl vs. By contrast, perfluorinated chains in ENCS () confer extreme chemical inertness and lipid-repellent properties, making them suitable for industrial rather than therapeutic applications .
Pharmacological Implications
- Antimalarial Activity: The piperazinyl derivatives 1c and 2c () demonstrate nanomolar IC50 values, highlighting the importance of nitrogen-rich substituents in enhancing potency.
- Metabolic Stability : Sulfonamides generally exhibit greater resistance to enzymatic degradation compared to amides, which may favor the target compound’s pharmacokinetic profile.
Structural Characterization Techniques
Crystallographic studies using SHELX software () are critical for resolving sulfonamide conformations and intermolecular interactions. For example, SHELXL’s refinement capabilities could elucidate the target compound’s hydrogen-bonding network, aiding in structure-activity comparisons .
Biological Activity
N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a benzofuran moiety, which is known for its diverse biological properties, linked to a sulfonamide group that enhances its pharmacological profile.
Antimicrobial Activity
Benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. Research indicates that benzofuran compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | M. tuberculosis H37Rv | 8 μg/mL |
| 2 | Staphylococcus aureus | 4 μg/mL |
| 3 | Escherichia coli | 16 μg/mL |
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific kinases associated with tumor growth .
Case Study: Anticancer Efficacy
In a study evaluating the effects of this compound on melanoma cells, it was found to inhibit cell proliferation significantly. The IC50 values were determined through cell viability assays, revealing an IC50 of approximately 10 μM against melanoma cell lines .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The sulfonamide moiety is known to interact with ATP-binding sites in kinases, leading to the inhibition of signaling pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells .
- Antimicrobial Mechanisms : For antimicrobial effects, the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of benzofuran derivatives indicates that modifications at specific positions can enhance biological activity. For instance, the presence of electron-withdrawing groups on the benzene ring improves potency against cancer cells and bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
